molecular formula C14H18BrNO B263675 N-(4-bromophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide

N-(4-bromophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide

Katalognummer B263675
Molekulargewicht: 296.2 g/mol
InChI-Schlüssel: WJBVXDFUFVYCJE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-bromophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide, also known as Br-TMCPA, is a chemical compound that has been synthesized and studied for its potential applications in scientific research.

Wirkmechanismus

N-(4-bromophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide acts as a positive allosteric modulator of GABAA receptors, which enhances the activity of these receptors in response to the neurotransmitter gamma-aminobutyric acid (GABA). This results in increased inhibition of neuronal activity, which can have anxiolytic, anticonvulsant, and sedative effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(4-bromophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide are primarily related to its modulation of GABAA receptors. It has been shown to enhance the binding of GABA to these receptors, increase the frequency of chloride ion channel opening, and prolong the duration of chloride ion channel opening. This results in increased inhibition of neuronal activity, which can have anxiolytic, anticonvulsant, and sedative effects.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-(4-bromophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide in lab experiments is its specificity for GABAA receptors, which allows for targeted modulation of these receptors without affecting other neurotransmitter systems. However, one limitation is that its effects on GABAA receptors may vary depending on the subtype of receptor being targeted, which can complicate interpretation of experimental results.

Zukünftige Richtungen

There are several potential future directions for research on N-(4-bromophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide. One area of interest is the development of more selective and potent positive allosteric modulators of GABAA receptors, which could have therapeutic applications in the treatment of anxiety, epilepsy, and other neurological disorders. Another area of interest is the use of N-(4-bromophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide as a tool for studying the structure and function of GABAA receptors, which could lead to a better understanding of the mechanisms underlying their activity and potential new targets for drug development. Finally, there is potential for the development of N-(4-bromophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide analogs with improved pharmacokinetic properties and reduced side effects, which could make them more suitable for clinical use.

Synthesemethoden

N-(4-bromophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide can be synthesized using a multistep process that involves the reaction of 4-bromobenzoyl chloride with 2,2,3,3-tetramethylcyclopropanecarboxylic acid in the presence of a base such as triethylamine. The resulting intermediate is then treated with a reducing agent such as lithium aluminum hydride to yield N-(4-bromophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide.

Wissenschaftliche Forschungsanwendungen

N-(4-bromophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a positive allosteric modulator of GABAA receptors, which are important targets for the treatment of anxiety, epilepsy, and other neurological disorders. N-(4-bromophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has also been studied for its potential use as a tool for studying the structure and function of GABAA receptors.

Eigenschaften

Molekularformel

C14H18BrNO

Molekulargewicht

296.2 g/mol

IUPAC-Name

N-(4-bromophenyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide

InChI

InChI=1S/C14H18BrNO/c1-13(2)11(14(13,3)4)12(17)16-10-7-5-9(15)6-8-10/h5-8,11H,1-4H3,(H,16,17)

InChI-Schlüssel

WJBVXDFUFVYCJE-UHFFFAOYSA-N

SMILES

CC1(C(C1(C)C)C(=O)NC2=CC=C(C=C2)Br)C

Kanonische SMILES

CC1(C(C1(C)C)C(=O)NC2=CC=C(C=C2)Br)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.